molecular formula C21H26N4O4 B15189537 (E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine CAS No. 155271-11-7

(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine

Cat. No.: B15189537
CAS No.: 155271-11-7
M. Wt: 398.5 g/mol
InChI Key: JZBGORFEKBLOPF-ZRDIBKRKSA-N
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Description

(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of ethyl groups at the 1 and 3 positions of the xanthine core.

    Styryl Group Introduction: Formation of the styryl group through a Wittig reaction or similar olefination process.

    Methoxylation: Introduction of methoxy groups at the 2 and 4 positions of the styryl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy groups or other positions on the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.

    Industry: Utilized in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other xanthine derivatives. These differences can make it a valuable compound for specialized research and applications.

Properties

CAS No.

155271-11-7

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C21H26N4O4/c1-7-24-19-17(20(26)25(8-2)21(24)27)23(4)16(22-19)12-10-14-9-11-15(28-5)13(3)18(14)29-6/h9-12H,7-8H2,1-6H3/b12-10+

InChI Key

JZBGORFEKBLOPF-ZRDIBKRKSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)C)OC)C

Origin of Product

United States

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